molecular formula C15H26BN3O2 B1404706 Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine CAS No. 1353716-15-0

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

Cat. No.: B1404706
CAS No.: 1353716-15-0
M. Wt: 291.2 g/mol
InChI Key: KKVKBXPWSFZAEE-UHFFFAOYSA-N
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Description

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine (CAS: 1353716-15-0) is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₅H₂₆BN₃O₂ and a molecular weight of 291.20 g/mol . Its structure features a pyridine ring substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 2-position with a dimethylaminoethylamino linker.

Properties

IUPAC Name

N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKBXPWSFZAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine, a compound with the CAS number 944392-68-1, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is C16H28BNO3C_{16}H_{28}BNO_3 with a molecular weight of approximately 342.67 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and interactions within biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC16H28BNO3C_{16}H_{28}BNO_3
Molecular Weight342.67 g/mol
CAS Number944392-68-1
AppearanceWhite to almost white solid
Melting Point135.0 to 139.0 °C

Antimicrobial Properties

Recent studies have indicated that compounds featuring dioxaborolane structures exhibit notable antimicrobial activity. For instance, research published in ACS Infectious Diseases highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the dioxaborolane moiety may enhance membrane permeability or disrupt cellular processes in bacteria .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival.
  • Membrane Disruption : Its lipophilic properties allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds can interact with DNA or RNA synthesis pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while it exhibits antimicrobial properties, it also shows cytotoxic effects on mammalian cell lines at higher concentrations. The selectivity index (SI), which measures the ratio between cytotoxicity and antimicrobial activity, is crucial for evaluating its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of several dioxaborolane derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to be significantly effective with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds in animal models. The findings suggested that modifications in the chemical structure could lead to improved bioavailability and reduced toxicity profiles .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyridine ring, the nature of the boronate ester, or the aminoalkyl side chain. These variations influence physicochemical properties, reactivity, and applications.

Pyridine-Based Boronate Esters with Amino Substituents

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 857530-80-4)
  • Molecular Formula : C₁₁H₁₇BN₂O₂
  • Molecular Weight : 220.08 g/mol
  • Key Differences: Lacks the dimethylaminoethyl side chain, featuring only a primary amine at the 2-position of the pyridine.
  • Implications : Reduced solubility in polar solvents compared to the target compound. The absence of a tertiary amine limits its utility as a ligand in metal-catalyzed reactions .
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1032758-99-8)
  • Molecular Formula : C₁₄H₂₂BN₃O₂
  • Molecular Weight : 275.16 g/mol
  • Key Differences: Replaces the aminoethyl side chain with a dimethylamino group directly attached to the pyridine.
3-Chloro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1)
  • Molecular Formula : C₁₂H₁₈BClN₂O₂
  • Molecular Weight : 268.55 g/mol
  • Key Differences : Substitutes a chlorine atom at the 3-position and a methylamine at the 2-position.
  • Implications : The electron-withdrawing chlorine decreases boronate reactivity in Suzuki couplings compared to the target compound’s electron-donating amine .

Substituted Pyridines with Trifluoromethyl Groups

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)
  • Molecular Formula : C₁₂H₁₆BF₃N₂O₂
  • Molecular Weight : 288.07 g/mol
  • Key Differences : Incorporates a trifluoromethyl group at the 4-position.
  • Implications : The strong electron-withdrawing effect of CF₃ reduces the nucleophilicity of the boronate, making it less reactive in cross-coupling reactions compared to the target compound .

Pyrimidine-Based Analogs

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-44-6)
  • Molecular Formula : C₁₂H₂₀BN₃O₂
  • Molecular Weight : 265.12 g/mol
  • Key Differences : Replaces the pyridine ring with pyrimidine.

Variants with Modified Aminoalkyl Chains

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1351380-79-4)
  • Molecular Formula : C₁₅H₂₅BN₂O₂
  • Molecular Weight : 288.19 g/mol
  • Key Differences: Features a methyl-propylamino group at the 2-position.
  • Implications : Increased hydrophobicity due to the propyl chain may improve membrane permeability in drug design but reduce solubility in aqueous reactions .

Q & A

Q. What synthetic routes are recommended for preparing Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine, and what catalysts/solvents optimize yield?

The synthesis typically involves palladium-catalyzed amination or Suzuki-Miyaura coupling. For example, analogous compounds (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine derivatives) are synthesized using Pd(II) acetate or Cu catalysts in solvents like DMF or toluene under inert atmospheres . Key steps include:

  • Coupling the boronate ester precursor (e.g., 5-bromo-pyridin-2-amine) with a dimethylaminoethylamine derivative.
  • Purification via column chromatography (hexane/acetone gradients) to isolate the product .

Q. How can researchers achieve high purity during purification, and what challenges arise due to the compound’s functional groups?

Purification often requires chromatographic separation due to the compound’s polar tertiary amine and hydrophobic boronate ester. Challenges include:

  • Residual palladium removal, addressed by diatomaceous earth filtration .
  • Sensitivity to moisture (boronate esters hydrolyze in aqueous conditions), necessitating anhydrous solvents .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the pyridine ring, dimethylaminoethyl group, and boronate ester substituents.
  • ¹¹B NMR : Specific to boron-containing groups (chemical shifts ~30 ppm for dioxaborolanes) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., ~288–302 g/mol for related compounds) .

Advanced Research Questions

Q. How does the dimethylaminoethyl group influence reactivity in cross-coupling reactions compared to simpler boronate esters?

The tertiary amine may act as a Lewis base, coordinating to transition metals (e.g., Pd) and altering catalytic activity. This can:

  • Enhance regioselectivity in Suzuki-Miyaura couplings by directing metal coordination .
  • Introduce steric hindrance, potentially reducing reaction rates unless optimized (e.g., using bulky phosphine ligands) .

Q. What competing reaction pathways or intermediates are observed during synthesis, and how are they mitigated?

Common issues include:

  • By-product formation : Dehydration of DMF (used as a solvent) generates dimethylamine, which can react with intermediates . Mitigation: Use degassed solvents and inert atmospheres.
  • Boronate ester hydrolysis : Detectable via ¹¹B NMR; prevented by strict moisture control .

Q. What role does this compound play in medicinal chemistry, particularly in targeting biological pathways?

The pyridine-boronate scaffold is explored in drug discovery for:

  • Enzyme inhibition : Boronates mimic transition states in hydrolytic enzymes (e.g., proteases).
  • Targeted delivery : Boron neutron capture therapy (BNCT) applications due to ¹⁰B content .

Q. How do substituent modifications (e.g., trifluoromethyl vs. methyl groups) affect the compound’s physicochemical properties?

Comparative studies (e.g., with 5-(trifluoromethyl)pyridin-2-amine derivatives) show:

  • Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability .
  • Metabolic stability : Fluorinated analogs resist oxidative degradation in vivo .

Methodological Recommendations

  • Reaction Optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and solvents (DMF vs. toluene) to balance steric effects and reactivity .
  • Quality Control : Use ¹¹B NMR to confirm boronate ester integrity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
Reactant of Route 2
Reactant of Route 2
Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.